Cas no 1752-02-9 (Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester)

Technical Introduction: Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester This compound is a substituted benzoic acid derivative featuring an iodine atom at the 6-position and methoxy groups at the 2-, 3-, and 4-positions, esterified with a methyl group. The iodinated aromatic structure enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it valuable in synthetic organic chemistry. The trimethoxy substitution pattern contributes to steric and electronic modulation, influencing reactivity and selectivity. The methyl ester group improves solubility in organic solvents, facilitating handling and purification. This compound is particularly useful as an intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis, where precise functionalization is required.
Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester structure
1752-02-9 structure
Product Name:Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester
CAS No:1752-02-9
MF:C11H13IO5
MW:352.122396230698
CID:1361180
PubChem ID:71744101
Update Time:2025-10-21

Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester
    • methyl 6-iodo-2,3,4-trimethoxybenzoate
    • DTXSID60857395
    • METHYL6-IODO-2,3,4-TRIMETHOXYBENZOATE
    • 1752-02-9
    • MDL: MFCD26407264
    • Inchi: 1S/C11H13IO5/c1-14-7-5-6(12)8(11(13)17-4)10(16-3)9(7)15-2/h5H,1-4H3
    • InChI Key: MQPDLEVRWOOHGD-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(=C1C(=O)OC)OC)OC)OC

Computed Properties

  • Exact Mass: 351.98077g/mol
  • Monoisotopic Mass: 351.98077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54Ų

Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester Pricemore >>

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Additional information on Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester

Comprehensive Overview of Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester (CAS No. 1752-02-9)

Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester (CAS No. 1752-02-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodinated trimethoxybenzoate derivative is characterized by its unique molecular structure, which combines a methyl ester group with a 6-iodo-2,3,4-trimethoxybenzene backbone. The compound's structural complexity makes it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, owing to its ability to modulate biological pathways.

In recent years, the demand for iodinated aromatic compounds like Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester has surged due to their role in radiopharmaceuticals and imaging agents. The presence of iodine in the molecule enhances its utility in positron emission tomography (PET) scans, a hot topic in medical diagnostics. Additionally, the trimethoxy groups contribute to the compound's solubility and stability, making it a preferred choice for high-throughput screening in oncology research. These attributes align with current trends in personalized medicine and targeted therapy.

The synthesis of CAS No. 1752-02-9 typically involves multi-step organic reactions, including iodination and esterification. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to improve yield and purity. Environmental concerns have also driven innovations in green chemistry approaches for producing this compound, addressing the growing consumer interest in sustainable practices. Researchers are optimizing solvent-free methods to reduce waste, a topic frequently searched in academic and industrial forums.

From a commercial perspective, Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester is available in high-purity grades for laboratory use. Its applications extend to flavor and fragrance industries, where modified benzoates are used as precursors. The compound's antimicrobial properties have also sparked interest in food preservation studies, coinciding with public debates on natural preservatives versus synthetic additives. This dual functionality—pharmaceutical and industrial—makes it a versatile candidate for cross-disciplinary research.

Quality control of CAS No. 1752-02-9 relies on analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry. Regulatory compliance, particularly in the context of REACH and FDA guidelines, is critical for its global distribution. As AI-driven drug discovery gains momentum, computational models are being used to predict the compound's interactions with biological targets, a frequently searched topic in cheminformatics communities. These advancements underscore the compound's relevance in modern scientific workflows.

Future research on 6-iodo-2,3,4-trimethoxybenzoate derivatives may focus on their structure-activity relationships (SAR) to design more potent analogs. The rise of prebiotic chemistry and astrobiology has also opened new avenues for studying such compounds in extraterrestrial simulations. With its balanced lipophilicity and electronic properties, Benzoic acid, 6-iodo-2,3,4-trimethoxy-, methyl ester remains a compelling subject for both academic and industrial investigations, bridging gaps between traditional organic chemistry and cutting-edge applications.

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